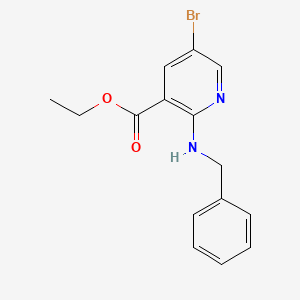
(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one
Descripción general
Descripción
(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a dimethylamino group and a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine-3-carbaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 6-(trifluoromethyl)pyridine-3-carbaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Propenone: The resulting intermediate is then subjected to a Wittig reaction or a similar olefination process to form the propenone moiety.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparación Con Compuestos Similares
- (E)-3-(Dimethylamino)-1-(4-(trifluoromethyl)phenyl)prop-2-EN-1-one
- (E)-3-(Dimethylamino)-1-(2-(trifluoromethyl)phenyl)prop-2-EN-1-one
Comparison:
- Uniqueness: The presence of the pyridine ring in (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one distinguishes it from similar compounds with phenyl rings. This structural difference can lead to variations in electronic properties and biological activity.
- Applications: While similar compounds may also be used in medicinal chemistry and material science, the specific interactions and applications of this compound can differ due to its unique structure.
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-16(2)6-5-9(17)8-3-4-10(15-7-8)11(12,13)14/h3-7H,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYGFDYXPVMIDA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1388406.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1388409.png)




![2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1388420.png)
